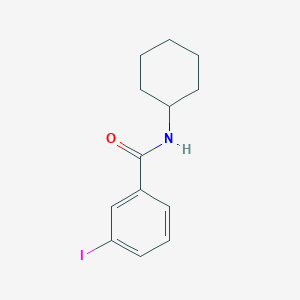

N-cyclohexyl-3-iodobenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-3-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16INO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIFYQLTGGDUCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyclohexyl 3 Iodobenzamide and Its Derivatives

Classical Amidation Approaches to Benzamides

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. For N-cyclohexyl-3-iodobenzamide, this involves the coupling of a 3-iodobenzoic acid moiety with cyclohexylamine (B46788).

The direct condensation of a carboxylic acid and an amine is often inefficient due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. To overcome this, chemical activating agents, commonly known as coupling reagents, are employed to facilitate the formation of the amide bond. This approach is widely used in peptide synthesis and has been adapted for general amide formation. fishersci.it Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to generate a highly reactive O-acylisourea intermediate. fishersci.it This intermediate is then susceptible to nucleophilic attack by the amine, in this case, cyclohexylamine, to yield the desired amide. fishersci.it

The reaction is typically performed in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). fishersci.it To improve yields and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. googleapis.com For instance, the synthesis of related amide libraries has been successfully performed by reacting 3-iodobenzoic acid with amines using a combination of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt, and N-methylmorpholine (NMM) as a base. googleapis.com

| Carboxylic Acid | Amine | Coupling Reagent System | Solvent | Reference |

|---|---|---|---|---|

| 3-Iodobenzoic Acid | Cyclohexylamine | HBTU / HOBt / NMM | Not Specified | googleapis.com |

| Generic Carboxylic Acid | Generic Amine | DCC or EDC | DMF | fishersci.it |

| 3-Iodobenzoic Acid | Benzylamine | T3P® (Propylphosphonic Anhydride) | Not Specified | chemie-brunschwig.ch |

A robust and widely used two-step method for amide synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride. rsc.org 3-Iodobenzoic acid can be converted to 3-iodobenzoyl chloride using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. rsc.org This activation step is often performed neat or in an aprotic solvent. fishersci.it

Once the 3-iodobenzoyl chloride is formed and isolated, it is reacted with cyclohexylamine. mdpi.com This reaction, a type of Schotten-Baumann reaction, is a nucleophilic acyl substitution. fishersci.itlibretexts.org The lone pair of electrons on the nitrogen of cyclohexylamine attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.org This is followed by the elimination of a chloride ion and a proton from the nitrogen to form the stable this compound. libretexts.org The reaction is typically rapid and is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride byproduct. fishersci.itmdpi.com Studies have shown high yields for the reaction of cyclohexylamine with various substituted benzoyl chlorides in a phosphate (B84403) buffer system, highlighting the versatility of this method. tandfonline.comresearchgate.net

| Amine | Acyl Chloride | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Cyclohexylamine | p-Toluoyl chloride | 80 | Phosphate Buffer | tandfonline.comresearchgate.net |

| Cyclohexylamine | Cinnamoyl chloride | 68 | Phosphate Buffer | tandfonline.comresearchgate.net |

| Cyclohexylamine | Methoxyacetyl chloride | 69 | Phosphate Buffer | tandfonline.comresearchgate.net |

| Cyclohexylamine | Acetyl chloride | 72 | Phosphate Buffer | tandfonline.comresearchgate.net |

Palladium-Catalyzed Cross-Coupling Methods for Carbon-Iodine Bond Formation

While the previous sections focused on forming the amide bond, the carbon-iodine bond in this compound is a key functional handle for further molecular elaboration through palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis, allowing for the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds under mild conditions. nobelprize.org The C-I bond is particularly reactive in these transformations.

The general mechanism for these cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, involves an oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation (for Suzuki and Negishi) or migratory insertion (for Heck), and finally reductive elimination to release the product and regenerate the Pd(0) catalyst. nobelprize.org

For a molecule like this compound, this reactivity allows for the introduction of a wide array of substituents at the 3-position of the benzoyl ring. For example, a Suzuki coupling would allow for the formation of a new C-C bond with an organoboron reagent, while a Buchwald-Hartwig amination would form a C-N bond with an amine. beilstein-journals.orgrsc.org The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., Xantphos, SPhos), and base (e.g., Cs₂CO₃, K₃PO₄) is crucial for achieving high efficiency and yield in these transformations. beilstein-journals.org

Multi-Component Reactions in the Synthesis of Related Benzamide (B126) Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, offer an efficient pathway to complex molecules like benzamides. organic-chemistry.orgrsc.org A notable example is the transition-metal-free MCR involving arynes, isocyanides, and water. acs.orgnih.gov

In this process, an aryne is generated in situ, which then reacts with an isocyanide. The resulting intermediate is trapped by water to furnish a benzamide derivative. acs.org This method is highly versatile, tolerates a broad range of substrates, and proceeds under mild conditions. organic-chemistry.orgnih.gov While this specific MCR may not directly yield this compound without a suitably substituted aryne precursor, it represents a powerful strategy for the rapid assembly of diverse benzamide scaffolds from simple starting materials. organic-chemistry.orgacs.orgresearchgate.net

Synthetic Routes to Functionalized Iodobenzamide Precursors

The synthesis of this compound is contingent on the availability of its key precursor, 3-iodobenzoic acid or its activated derivatives. The synthesis of such functionalized precursors often begins with simpler, commercially available aromatic compounds.

A common strategy is the direct iodination of a substituted benzoic acid. For instance, functionalized benzoic acids can be iodinated using reagents like iodine monochloride (ICl). researchgate.net This electrophilic aromatic substitution introduces an iodine atom onto the benzene (B151609) ring. The position of iodination is directed by the existing substituents on the ring.

Another classical method for introducing iodine is the Sandmeyer reaction. This involves the diazotization of an aminobenzoic acid (e.g., 3-aminobenzoic acid) with a nitrite (B80452) source under acidic conditions to form a diazonium salt. The subsequent treatment of this salt with an iodide source, such as potassium iodide (KI), replaces the diazonium group with iodine, yielding the desired iodobenzoic acid.

These methods provide reliable routes to the essential 3-iodobenzoyl core, which can then be carried forward to the final product using the amidation strategies discussed previously.

Chemical Transformations and Reactivity Profiles of N Cyclohexyl 3 Iodobenzamide

Transformations Involving the Aryl Halide Moiety

The carbon-iodine bond in N-cyclohexyl-3-iodobenzamide is a key site for chemical modifications, allowing for the introduction of new functional groups through several reaction types.

Nucleophilic aromatic substitution (SNA) is a fundamental reaction class for aryl halides. wikipedia.org In these reactions, a nucleophile replaces the halide on the aromatic ring. For this compound, this process is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgpressbooks.pub The reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub The nature of the leaving group is also a critical factor, and while iodine is typically a good leaving group, the rate-determining step in S_NAr reactions is often the nucleophilic attack itself. youtube.com

While specific examples for this compound are not extensively detailed in the provided results, the general principles of S_NAr suggest that it can react with various nucleophiles under appropriate conditions, such as strong bases or in the presence of catalysts. wikipedia.orgpressbooks.pub The reactivity can be influenced by the position of the substituent on the aromatic ring. pressbooks.pub

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they often proceed through a catalytic cycle involving oxidative addition and reductive elimination. iitd.ac.inchim.it In this context, the aryl iodide of this compound can undergo oxidative addition to a low-valent transition metal complex, typically palladium(0) or copper(I). nih.govrug.nl This step involves the insertion of the metal into the carbon-iodine bond, forming a new organometallic intermediate. nih.govrug.nl

This intermediate can then participate in various coupling reactions. For instance, in Suzuki couplings, it reacts with an organoboron reagent. Subsequent reductive elimination from the metal center yields the cross-coupled product and regenerates the active catalyst. rug.nl Copper-catalyzed reactions, such as those involving the formation of C-Se bonds, also proceed through similar oxidative addition-reductive elimination cycles. nih.gov The efficiency of these reactions can be influenced by factors such as the choice of catalyst, ligands, base, and solvent. rug.nl

Reactions of the Amide Functional Group

The amide group in this compound offers another handle for chemical modification, allowing for its conversion into other functional groups or for the introduction of substituents on the nitrogen atom.

Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, is typically a challenging transformation requiring harsh conditions like prolonged heating with strong acids or bases. masterorganicchemistry.comlibretexts.org Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. masterorganicchemistry.com Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org

Transamidation, the exchange of the amine portion of an amide with a different amine, is another important reaction. This can be achieved under various conditions, including using metal catalysts or Lewis acids. ucl.ac.ukacs.org For example, cesium carbonate has been shown to promote the direct amidation of unactivated esters with amino alcohol derivatives, a process related to transamidation. nih.gov

The nitrogen atom of the amide group in this compound can be functionalized to introduce new substituents. One approach involves the deprotonation of the N-H bond with a strong base, followed by reaction with an electrophile. acs.org Another strategy is the N-dehydrogenation of amides to form enamides, which can be achieved using reagents like triflic anhydride (B1165640) and a non-nucleophilic base. These enamides can then undergo further transformations. acs.org

Cycloaddition and Annulation Reactions Employing this compound Scaffolds

This compound and its derivatives can serve as building blocks in the synthesis of various heterocyclic and polycyclic structures through cycloaddition and annulation reactions.

[3+2] cycloaddition reactions are a powerful method for constructing five-membered rings. uchicago.edusci-rad.com While specific examples directly involving this compound are not prominent in the search results, related structures like N-vinylic 2-iodobenzamides undergo radical-based cyclizations. researchgate.net These reactions can proceed via different regio-selective pathways, such as 5-exo versus 6-endo cyclizations, leading to the formation of different ring systems. researchgate.net

Annulation reactions, which involve the formation of a new ring onto an existing one, are also a key application. For instance, copper-catalyzed annulation of Ugi-adducts derived from 2-iodobenzamides can lead to the synthesis of isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides. rug.nl Similarly, palladium-catalyzed intramolecular arylation can afford tricyclic isoquinolin-2(1H)-yl-acetamides. rug.nl These reactions often involve the initial formation of a new bond at the position of the iodine, followed by an intramolecular cyclization event.

Role as a Precursor in Diverse Organic Reactions

This compound serves as a versatile precursor in organic synthesis, primarily due to the reactivity of the carbon-iodine (C-I) bond on the benzene (B151609) ring. This bond is susceptible to a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The principles governing its reactivity are well-established in the chemistry of aryl halides and are analogous to those observed for its isomers, such as N-cyclohexyl-2-iodobenzamide, which has been extensively used in the synthesis of complex heterocyclic systems. nih.govmdpi.comrug.nl

The reactivity of the C-I bond makes this compound a valuable starting material for constructing more complex molecular architectures. Common transformations include, but are not limited to, Suzuki, Heck, Sonogashira, and Ullmann-type coupling reactions. ambeed.comnih.govresearchgate.net These reactions typically employ palladium or copper catalysts to couple the aryl iodide with various partners like boronic acids, alkenes, terminal alkynes, and nucleophiles containing nitrogen, oxygen, or sulfur. uni-regensburg.deacs.orgacs.org

A documented application of this compound is its use as a precursor in the synthesis of N-substituted benzotriazinones. In a specific example, the related compound 2-amino-N-cyclohexylbenzamide is first synthesized and then undergoes diazotization followed by cyclization to yield N-cyclohexyl-1,2,3-benzotriazin-4(3H)-one. rsc.org While this example starts from the amino-analogue, the synthesis of that precursor often involves transformations originating from the iodo-compound, highlighting the role of iodobenzamides in accessing such heterocyclic scaffolds.

The general utility of N-substituted iodobenzamides as precursors is well-documented. For instance, the ortho-isomer, N-cyclohexyl-2-iodobenzamide, is a key intermediate in the copper-catalyzed synthesis of 2-alkyl-1,2-benzisoselenazol-3(2H)-ones. nih.gov This transformation involves a copper-promoted cross-coupling reaction to form a C-Se bond. nih.govresearchgate.net Similarly, it can be oxidized with reagents like m-chloroperoxybenzoic acid to form hypervalent iodine reagents known as benziodazolones, which are themselves useful in amidation and esterification reactions. mdpi.comnih.gov

Given the established reactivity of the aryl-iodide functional group, this compound is an expected substrate for a range of palladium and copper-catalyzed reactions. The following table summarizes potential transformations based on established methodologies for analogous aryl iodides.

Interactive Data Table: Potential Synthetic Transformations of this compound

| Reaction Type | Catalyst/Reagents | Coupling Partner | Product Type |

| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl/Vinyl Boronic Acid | Biaryl or Styrenyl Benzamide (B126) |

| Heck Coupling | Pd catalyst (e.g., Pd(OAc)₂), Base | Alkene | Alkenyl-substituted Benzamide |

| Sonogashira Coupling | Pd/Cu catalyst, Base | Terminal Alkyne | Alkynyl-substituted Benzamide |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | Amine | Amino-substituted Benzamide |

| Ullmann Condensation | Cu catalyst, Base | Alcohol, Phenol, Thiol | Aryl Ether or Thioether |

| Carbonylative Coupling | Pd catalyst, CO gas | Nucleophile (e.g., Amine) | Amide-substituted Benzamide |

Detailed research findings on the ortho-isomer, N-cyclohexyl-2-iodobenzamide, provide specific examples of reaction conditions that are likely applicable to the meta-substituted compound. For example, the synthesis of N-cyclohexyl-2-(1-oxo-3-(pyridin-2-ylmethylene)isoindolin-2-yl)acetamide was achieved via a copper-catalyzed cyclization, demonstrating the formation of intricate polycyclic structures from iodobenzamide precursors. rug.nl Another study details the palladium-catalyzed synthesis of 3-methyleneisoindolin-1-ones from 2'-bromoacetophenone (B1265738) and primary amines, a transformation showcasing intramolecular cyclization. researchgate.net These examples underscore the broad potential of halo-benzamides, including this compound, as building blocks for diverse and complex molecules.

Mechanistic Investigations of Reactions Involving N Cyclohexyl 3 Iodobenzamide

Elucidation of Reaction Pathways for Its Synthesis

The primary route for the synthesis of N-cyclohexyl-3-iodobenzamide involves an amide coupling reaction between 3-iodobenzoic acid and cyclohexylamine (B46788). This transformation is a classical example of nucleophilic acyl substitution. The elucidation of its reaction pathway has been a subject of extensive study in the broader context of amide bond formation.

The reaction is typically facilitated by a coupling reagent, such as a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). The generally accepted mechanism proceeds through the following key steps:

Activation of the Carboxylic Acid: The coupling reagent activates the carboxylic acid group of 3-iodobenzoic acid. In the case of carbodiimides, this involves the formation of a highly reactive O-acylisourea intermediate.

Nucleophilic Attack: The nitrogen atom of cyclohexylamine, acting as a nucleophile, attacks the activated carbonyl carbon of the O-acylisourea intermediate.

Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.

Proton Transfer and Elimination: Subsequent proton transfer and elimination of the carbodiimide-derived urea (B33335) byproduct result in the formation of the stable amide bond of this compound.

The use of additives like HOBt can modify the reaction pathway by first reacting with the O-acylisourea to form an activated ester, which is less prone to side reactions and racemization (in the case of chiral carboxylic acids) and subsequently reacts with the amine.

Another potential synthetic pathway involves the reaction of 3-iodobenzoyl chloride with cyclohexylamine. This method proceeds through a direct nucleophilic acyl substitution mechanism, where the highly electrophilic acyl chloride is attacked by the amine. This pathway is often faster but may be less compatible with sensitive functional groups due to the generation of hydrochloric acid as a byproduct, which typically requires a base to be scavenged.

The table below summarizes the key reagents and their roles in the primary synthesis pathway of this compound.

| Reagent | Role |

| 3-Iodobenzoic Acid | Carboxylic acid source |

| Cyclohexylamine | Amine source (nucleophile) |

| Carbodiimide (e.g., DCC, EDC) | Coupling reagent (activates carboxylic acid) |

| 1-Hydroxybenzotriazole (HOBt) | Additive (minimizes side reactions) |

| Base (e.g., Triethylamine) | Acid scavenger (in acyl chloride route) |

Mechanistic Studies of Transformations Catalyzed by or Derived from the Compound

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are pivotal in the formation of carbon-carbon and carbon-heteroatom bonds. Mechanistic studies of these transformations, while not always specific to this exact molecule, are well-established for the class of aryl iodides to which it belongs.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound. The catalytic cycle is generally understood to involve three main steps fishersci.ca:

Oxidative Addition: A low-valent palladium(0) complex oxidatively inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the iodide. This step typically requires a base to activate the organoboron species.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Heck Reaction: In the Heck reaction, this compound can be coupled with an alkene. wikipedia.orglibretexts.org The catalytic cycle shares similarities with the Suzuki coupling:

Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to the C-I bond.

Alkene Insertion (Migratory Insertion): The alkene coordinates to the palladium(II) complex and then inserts into the palladium-aryl bond.

β-Hydride Elimination: A hydrogen atom from the alkyl group beta to the palladium is eliminated, forming a palladium-hydride species and the substituted alkene product.

Reductive Elimination/Base Regeneration: The palladium(0) catalyst is regenerated by the action of a base, which removes the hydride and the iodide from the palladium.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between this compound and a terminal alkyne. It typically employs a dual catalytic system of palladium and copper(I). organic-chemistry.org

Oxidative Addition: Similar to other cross-coupling reactions, the cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species.

Transmetalation: A copper(I) acetylide, formed in situ from the terminal alkyne and a copper(I) salt in the presence of a base, transfers the alkynyl group to the palladium(II) complex.

Reductive Elimination: The aryl and alkynyl groups are reductively eliminated from the palladium, yielding the final product and regenerating the Pd(0) catalyst.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between this compound and an amine. wikipedia.orgresearchgate.net The catalytic cycle involves:

Oxidative Addition: A Pd(0) complex inserts into the C-I bond.

Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are reductively eliminated to form the C-N bond and regenerate the Pd(0) catalyst.

The following table provides a general overview of these transformations with this compound as a substrate.

| Reaction | Coupling Partner | Bond Formed | Key Mechanistic Steps |

| Suzuki-Miyaura | Organoboron Reagent | C-C | Oxidative Addition, Transmetalation, Reductive Elimination |

| Heck | Alkene | C-C | Oxidative Addition, Migratory Insertion, β-Hydride Elimination |

| Sonogashira | Terminal Alkyne | C-C (sp2-sp) | Oxidative Addition, Transmetalation (Cu-mediated), Reductive Elimination |

| Buchwald-Hartwig | Amine | C-N | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination |

Kinetic Isotope Effects in Relevant Reaction Systems

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step and probing the structure of transition states. nih.gov While specific KIE studies on this compound are not widely reported, the principles can be applied to its reactions.

In the context of palladium-catalyzed cross-coupling reactions, KIEs can be used to investigate several key steps. For instance, a primary carbon isotope effect (¹²C/¹³C) at the carbon bearing the iodine in this compound could be measured to determine if the oxidative addition step is rate-limiting. A significant KIE would suggest that the C-I bond cleavage is involved in the slowest step of the reaction.

Similarly, in a Heck reaction, a deuterium (B1214612) KIE (H/D) could be measured by using an alkene substrate deuterated at the vinylic positions. The magnitude of the KIE for the β-hydride elimination step can provide insight into the geometry of the transition state and whether this step is rate-determining.

The table below illustrates hypothetical applications of KIEs in studying reactions of this compound.

| Reaction | Isotopic Label Position | Type of KIE | Mechanistic Insight |

| Suzuki-Miyaura | C-I of this compound | ¹²C/¹³C | Involvement of C-I bond cleavage in the rate-determining step (Oxidative Addition) |

| Heck | Vinylic position of alkene partner | H/D | Involvement of C-H bond cleavage in the rate-determining step (β-Hydride Elimination) |

| Buchwald-Hartwig | N-H of amine partner | H/D | Involvement of N-H bond cleavage in the rate-determining step (Deprotonation) |

Transition State Analysis in this compound Reactivity

Transition state analysis, often performed using computational methods such as Density Functional Theory (DFT), provides detailed structural and energetic information about the highest energy point along a reaction coordinate. For reactions involving this compound, such analyses can offer profound insights into the factors controlling reactivity and selectivity.

For the palladium-catalyzed cross-coupling reactions, computational studies can model the transition states of the key elementary steps:

Oxidative Addition: The geometry of the transition state for the insertion of palladium into the C-I bond can be calculated. This would reveal the energetics of the process and how the electronic properties of the benzamide (B126) moiety influence the reaction barrier.

Transmetalation: The transition state for the transfer of the organic group from the coupling partner (e.g., boronic acid in Suzuki coupling) to the palladium center can be analyzed. This can help in understanding the role of the base and the nature of the key intermediates.

Reductive Elimination: The transition state for the final bond-forming step can be modeled to understand the steric and electronic factors that favor the formation of the product and the regeneration of the catalyst.

Spectroscopic and Structural Characterization in Chemical Research

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms. For N-cyclohexyl-3-iodobenzamide, both ¹H and ¹³C NMR spectroscopy are utilized to confirm its structure.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the 3-iodobenzoyl group and the aliphatic protons of the cyclohexyl ring are expected. The protons on the iodinated benzene (B151609) ring would typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The substitution pattern will influence the multiplicity and coupling constants of these signals. The protons on the cyclohexyl ring will resonate in the upfield region (δ 1.0-4.0 ppm). The methine proton attached to the nitrogen atom is expected to be the most downfield of the cyclohexyl protons due to the electron-withdrawing effect of the amide group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is characteristically found in the highly deshielded region of the spectrum (δ 160-180 ppm). The aromatic carbons of the 3-iodobenzoyl moiety will appear in the δ 120-150 ppm range, with the carbon atom bonded to the iodine showing a characteristic chemical shift. The aliphatic carbons of the cyclohexyl ring will be observed in the upfield region (δ 20-60 ppm).

To illustrate, the related compound 2,3-dimethoxy-N-(cyclohexyl)benzamide exhibits signals for the cyclohexyl ring carbons between δ 25.0 and 48.1 ppm researchgate.net. Aromatic carbons for this molecule are observed further downfield, between δ 114.7 and 152.8 ppm researchgate.net.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~165-170 |

| Aromatic C-I | ~95-100 |

| Aromatic C-H | ~125-140 |

| Aromatic C-C=O | ~135-140 |

| Cyclohexyl C-N | ~50-55 |

| Cyclohexyl CH₂ | ~25-35 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may not represent experimental data.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of this compound under electron ionization would likely involve cleavage of the amide bond, leading to the formation of characteristic fragment ions. Common fragmentation patterns for amides include alpha-cleavage adjacent to the nitrogen atom and the carbonyl group. The presence of the iodine atom would also result in a distinctive isotopic pattern.

Key expected fragments would include the 3-iodobenzoyl cation and the cyclohexylaminium radical cation. The fragmentation pattern of the related N-cyclohexylbenzamide shows a top peak at m/z 105, corresponding to the benzoyl cation, and another significant peak at m/z 122 nih.gov.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| Fragment | Structure | Expected m/z |

| Molecular Ion | [C₁₃H₁₆INO]⁺ | 329.03 |

| 3-Iodobenzoyl Cation | [IC₆H₄CO]⁺ | 231.93 |

| Cyclohexylaminium Radical Cation | [C₆H₁₁NH]⁺• | 98.10 |

| Benzoyl Cation (from potential loss of iodine) | [C₆H₅CO]⁺ | 105.03 |

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=O groups of the amide linkage, as well as vibrations associated with the aromatic and aliphatic C-H bonds.

The N-H stretching vibration typically appears as a sharp peak in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is expected to be a strong, sharp absorption band around 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) usually appears in the 1510-1570 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹. The C-I stretching vibration is expected at lower frequencies, typically in the range of 500-600 cm⁻¹. For the related compound N-cyclohexylbenzamide, FTIR spectroscopy has been used for its characterization nih.gov.

Interactive Data Table: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | ~3300-3500 |

| Aromatic C-H | Stretch | ~3000-3100 |

| Aliphatic C-H | Stretch | ~2850-2950 |

| C=O (Amide I) | Stretch | ~1630-1680 |

| N-H (Amide II) | Bend | ~1510-1570 |

| C-I | Stretch | ~500-600 |

X-ray Crystallography of this compound and Its Derivatives (if applicable for structural insights)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of related compounds provides valuable structural insights.

For instance, the crystal structure of the parent compound, N-cyclohexylbenzamide, reveals an anti-disposition of the N-H and carbonyl groups. The amide group is twisted with respect to the benzene ring, with an N–C(=O)–C–C torsion angle of -30.8(4)° nih.gov. In the crystal lattice, molecules are linked by intermolecular N–H···O hydrogen bonds, forming chains nih.gov.

Similarly, the crystal structure of a derivative, N-cyclohexyl-3-hydroxy-4-methoxybenzamide, has been reported. It crystallizes in the monoclinic space group Cc researchgate.net. Such studies on derivatives are crucial for understanding how different substituents on the benzoyl ring influence the molecular conformation and intermolecular interactions, such as hydrogen bonding and crystal packing. These interactions are fundamental to the material's macroscopic properties.

Computational and Theoretical Studies of N Cyclohexyl 3 Iodobenzamide

Molecular Orbital Theory and Electronic Structure Analysis

Molecular orbital (MO) theory is fundamental to understanding the electronic behavior of a molecule. For N-cyclohexyl-3-iodobenzamide, the analysis would focus on the distribution and energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The electronic structure of benzamide (B126), a core component of the target molecule, has been studied using DFT. These studies reveal that the HOMO is typically localized on the benzene (B151609) ring and the amide group, indicating these are the primary sites for electron donation. The LUMO, conversely, is generally distributed over the carbonyl group and the benzene ring, marking them as the regions most susceptible to nucleophilic attack.

For this compound, the introduction of an iodine atom at the meta position of the benzene ring is expected to significantly influence the electronic structure. Iodine, being a large and polarizable halogen, can participate in halogen bonding and will draw electron density through inductive effects. This would likely lower the energy of both the HOMO and LUMO orbitals. The HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests higher chemical reactivity and lower kinetic stability. In substituted benzamides, the nature and position of the substituent have been shown to modulate this gap. For instance, the addition of chlorine atoms to benzamide has been computationally shown to reduce the energy gap. rjptonline.org

The oxygen and amine groups of the amide are significant contributors to both the HOMO and LUMO. rjptonline.org The cyclohexyl group, being a saturated aliphatic substituent, would primarily have a steric influence and a minor electron-donating effect on the amide nitrogen.

Illustrative Data on Frontier Orbital Energies of Related Benzamides:

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Benzamide | -6.87 | -1.26 | 5.61 |

| di-ortho-Chlorobenzamide | -7.12 | -2.54 | 4.58 |

| di-meta-Chlorobenzamide | -7.21 | -2.89 | 4.32 |

| di-para-Chlorobenzamide | -7.05 | -3.24 | 3.81 |

This table is based on data from DFT calculations on benzamide and its dichloro derivatives and is intended to illustrate the expected trends. rjptonline.org

Density Functional Theory (DFT) Calculations for Conformational Analysis and Energetics

Density Functional Theory (DFT) is a powerful computational method for determining the stable conformations of a molecule and the energetic barriers between them. For this compound, the key conformational variables include the orientation of the cyclohexyl group relative to the amide plane and the torsion angle between the benzene ring and the amide group.

In the crystal structure of the closely related N-cyclohexylbenzamide, the amide group is twisted with respect to the benzene ring, with a reported torsion angle of -30.8 (4)°. nih.gov The disposition of the N-H and carbonyl groups is anti, which facilitates the formation of intermolecular hydrogen bonds. nih.gov It is highly probable that this compound would adopt a similar twisted conformation to minimize steric hindrance between the cyclohexyl ring and the benzene ring.

The cyclohexyl ring itself exists in a stable chair conformation. DFT calculations would be employed to determine the energetic preference for the equatorial versus axial attachment of the amide group to the cyclohexyl ring. In most substituted cyclohexanes, the equatorial position is favored for bulky substituents to avoid 1,3-diaxial interactions.

DFT calculations would also elucidate the rotational barrier around the C-N bond of the amide, which is known to have a significant double bond character, leading to planar geometry. The planarity of the amide group is a crucial factor in its chemical and physical properties.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule over time, providing insights into its flexibility and the interplay of various conformations. For this compound, an MD simulation would reveal the dynamic behavior of the cyclohexyl ring, the rotation around the amide bond, and the flexibility of the iodobenzoyl moiety.

An MD simulation would likely show the cyclohexyl ring predominantly in the chair conformation, with occasional flipping to the boat conformation, although the energy barrier for this transition is generally high. The simulation would also capture the oscillations around the key dihedral angles, providing a distribution of accessible conformations and their relative populations under specific conditions (e.g., in a particular solvent or at a certain temperature).

These simulations are particularly useful for understanding how the molecule might interact with a biological target, as they can reveal the range of shapes the molecule can adopt to fit into a binding pocket.

Reaction Mechanism Modeling and Prediction

Computational modeling can be used to predict and understand the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis, typically through the reaction of 3-iodobenzoyl chloride with cyclohexylamine (B46788), or the hydrolysis of the amide bond.

Theoretical studies on the mechanism of amide bond formation highlight the importance of intermediates and transition states. For instance, the reaction of a carboxylic acid and an amine can be modeled to understand the energetics of the reaction pathway. rsc.org DFT calculations can elucidate the mechanism of base-catalyzed amide hydrolysis, which proceeds through a tetrahedral intermediate. acs.org The solvent is shown to have a significant effect on the reaction barriers in such reactions. acs.org

In the context of this compound, computational studies could predict the most favorable reaction conditions for its synthesis and identify potential byproducts. For example, modeling the reaction of thiocarboxylic acids with amines to form amides has shown that the reaction proceeds through nucleophilic addition, elimination, and acyl transfer steps. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Ligand Design Principles (focused on molecular interactions)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While a specific QSAR model for this compound is not available, the principles of QSAR and ligand design can be discussed in the context of its structural features.

Benzamide derivatives are known to be inhibitors of various enzymes, and QSAR studies on these derivatives have highlighted the importance of certain molecular features for their activity. For instance, in a study of benzamide analogues as FtsZ inhibitors, a five-featured pharmacophore model was developed which included hydrogen bond acceptors and donors, a hydrophobic group, and aromatic rings. nih.gov

For this compound, the key molecular interaction points would be:

Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). These interactions are crucial for binding to biological targets like proteins.

Hydrophobic Interactions: The cyclohexyl group and the benzene ring are hydrophobic and can engage in van der Waals interactions with nonpolar pockets in a receptor.

Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in a receptor. This is an increasingly recognized interaction in drug design.

Molecular docking studies on substituted benzamides have provided insights into their binding modes. For example, docking studies of N-substituted benzamide derivatives as antitumor agents showed interactions with histone deacetylases (HDACs) through hydrogen bonds, van der Waals forces, and hydrophobic interactions. researchgate.net The design of new ligands would involve optimizing these interactions to improve binding affinity and selectivity. For instance, modifying the substituents on the benzene ring or the cyclohexyl group could enhance hydrophobic or hydrogen bonding interactions.

Key Molecular Interaction Features for Ligand Design:

| Feature | Description | Potential Role in Binding |

| Amide Group | Contains N-H (donor) and C=O (acceptor) functionalities. | Forms critical hydrogen bonds with receptor backbones or side chains. |

| Cyclohexyl Ring | A bulky, non-polar, hydrophobic group. | Occupies hydrophobic pockets in the binding site, contributing to binding affinity. |

| Iodinated Benzene Ring | Provides a scaffold for substitution and can participate in π-π stacking and halogen bonding. | Engages in aromatic interactions and specific halogen bonds with the receptor. |

Applications of N Cyclohexyl 3 Iodobenzamide in Advanced Chemical Research

Development of Hypervalent Iodine Reagents and Catalysts

N-cyclohexyl-3-iodobenzamide serves as a key starting material for the synthesis of various hypervalent iodine(III) reagents. The presence of the iodine atom on the benzamide (B126) framework allows for its oxidation to a higher valence state, thereby creating powerful and selective reagents for a multitude of chemical transformations.

Synthesis of Benziodazolone Derivatives from Iodobenzamides

A straightforward and efficient method for the synthesis of benziodazolone derivatives involves the direct oxidation of iodobenzamides. Specifically, this compound can be converted into its corresponding hypervalent iodine heterocycle through a one-step procedure. This reaction is typically carried out by treating the iodobenzamide with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like acetonitrile at room temperature. mdpi.com The resulting benziodazolone is a stable, cyclic hypervalent iodine compound that can be isolated and used in subsequent reactions. mdpi.com

The general reaction scheme is as follows:

Starting Material: this compound

Reagent: m-chloroperoxybenzoic acid (m-CPBA)

Solvent: Acetonitrile

Product: N-cyclohexyl-substituted benziodazolone derivative

This synthetic route is valued for its simplicity and the ready availability of the starting materials. mdpi.com

Applications in Selective Oxidation Reactions

Hypervalent iodine reagents are well-established as mild and selective oxidants, offering an environmentally benign alternative to heavy metal-based reagents. researchgate.netfrontiersin.orgresearchgate.net Reagents derived from this compound are poised for applications in various selective oxidation reactions, including the oxidation of alcohols to aldehydes and ketones, and the α-functionalization of carbonyl compounds. nih.gov The reactivity of these reagents can be fine-tuned by modifying the ligands on the iodine center, allowing for controlled and specific transformations. While the broader class of hypervalent iodine compounds is widely used, specific examples detailing the oxidation potential of reagents derived solely from this compound are part of an expanding area of research.

Electrophilic Halogenation and Halocyclization Mediated by Derived Reagents

Reagents derived from this compound can be converted into powerful electrophilic halogenating agents. researchgate.netnih.gov Hypervalent iodine compounds can activate sources of halogens or incorporate them into their structure, facilitating the halogenation of electron-rich aromatic compounds and the halocyclization of unsaturated substrates. These reactions are fundamental in synthetic organic chemistry for the introduction of halogen atoms, which are valuable handles for further functionalization, such as in cross-coupling reactions. nih.gov The development of new reagents based on anomeric amides has shown promise for halogenating otherwise unreactive compounds under mild conditions. nih.gov

Stereoselective Transformations Catalyzed by Hypervalent Iodine Species

A significant frontier in hypervalent iodine chemistry is the development of chiral catalysts for stereoselective reactions. nih.govrsc.org By incorporating chirality into the iodoarene backbone, it is possible to create catalysts that can induce enantioselectivity in a variety of transformations. Iodobenzamides like this compound are potential precursors for such chiral catalysts. Chirality can be introduced, for example, through the use of chiral amines or by creating scaffolds with axial chirality (C-N or C-C). nih.govd-nb.info These chiral hypervalent iodine catalysts have been successfully employed in reactions such as the enantioselective dearomatization of phenols, α-functionalization of ketones, and difunctionalization of alkenes. rsc.orgnih.gov

Table 1: Representative Stereoselective Transformations using Chiral Hypervalent Iodine Catalysts This table shows examples from the broader class of chiral hypervalent iodine catalysts, illustrating the potential applications for catalysts derived from this compound.

| Reaction Type | Catalyst Type | Substrate | Enantiomeric Excess (ee) |

|---|---|---|---|

| α-Oxytosylation of Ketones | C-N Axially Chiral Iodoarene | Propiophenone | Up to 85% |

| Diacetoxylation of Alkenes | Amide-based Chiral Iodoarene | Styrene | Up to 94% |

| Olefin Aminooxygenation | Lactam-based Chiral Iodoarene | Styrene | Up to 93:7 e.r. |

Ligand Design and Chemical Probe Development for Molecular Targets

The structural framework of this compound, featuring a central benzamide core with a lipophilic cyclohexyl group and an iodine atom, makes it an interesting scaffold for medicinal chemistry and chemical biology.

Structure-Activity Relationships in Ligand-Target Interactions

Structure-activity relationship (SAR) studies are fundamental to modern drug discovery, providing insights into how chemical structure correlates with biological activity. nih.gov The N-cyclohexylamide moiety is a common feature in biologically active compounds. For instance, a series of trans-1,3-cyclohexyl diamides has been identified as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5), a target for neurological disorders. nih.gov

In the context of this compound, the three distinct components of the molecule allow for systematic modification in SAR studies:

Cyclohexyl Group: Modifications can explore the impact of lipophilicity and steric bulk on target binding.

Benzamide Core: The amide linkage is often crucial for hydrogen bonding interactions within a protein's binding site.

3-Iodo Substituent: The iodine atom can serve multiple purposes. It can act as a bulky, hydrophobic group that occupies a specific pocket in a receptor. Furthermore, it provides a convenient synthetic handle for introducing other functionalities via cross-coupling reactions, enabling the rapid generation of analog libraries for SAR exploration. The iodine can also be replaced with its radioisotope, Iodine-125, to develop radioligands for receptor binding assays.

Table 2: Structure-Activity Relationship (SAR) Insights for Related Cyclohexyl Amide Scaffolds This table is based on findings for mGluR5 modulators and illustrates the type of SAR data that could be generated for this compound derivatives.

| Compound Modification | Target | Effect on Activity | Rationale |

|---|---|---|---|

| Constraining the amide bond | mGluR5 | Increased Potency | Reduces conformational flexibility, leading to a more favorable binding pose. |

| Varying aromatic substituents | mGluR5 | Modulates Potency and Selectivity | Alters electronic and steric properties to optimize interactions with the binding pocket. |

The development of this compound as a chemical probe represents a promising avenue of research. rsc.org A chemical probe is a small molecule used to study and manipulate a biological target with high specificity and potency. The potential to convert this compound into a radiolabeled version or to attach fluorescent tags via the iodine position makes it a candidate for the development of probes to investigate new molecular targets in cellular and in vivo systems.

Computational Modeling in the Design of Molecular Probes

Computational modeling plays a pivotal role in the rational design of molecular probes by predicting the binding affinity and interaction of a ligand with its biological target. In the context of this compound and its analogues, molecular docking simulations are employed to understand their binding modes with specific proteins, such as histone deacetylases (HDACs). These simulations can reveal key interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions between the ligand and the amino acid residues of the target protein's binding site researchgate.net.

For instance, in the design of novel antitumor agents based on the N-substituted benzamide scaffold, molecular docking studies have been used to predict the binding affinity of these compounds to HDAC2 and HDAC8 researchgate.net. By analyzing the docking poses and interaction patterns, researchers can prioritize the synthesis of compounds with the most promising predicted activity. This computational approach accelerates the drug discovery process by focusing synthetic efforts on molecules with a higher probability of success.

Exploring Orthosteric and Allosteric Binding Site Interactions

The study of ligand-receptor interactions often involves differentiating between orthosteric and allosteric binding sites. Orthosteric ligands bind to the primary, active site of a receptor, directly competing with the endogenous substrate bldpharm.com. In contrast, allosteric modulators bind to a secondary, topographically distinct site, inducing a conformational change in the receptor that can alter the binding or efficacy of the orthosteric ligand bldpharm.com.

While specific studies on the orthosteric versus allosteric binding of this compound are not extensively detailed in the available literature, the broader class of benzamide derivatives has been investigated for their interactions with various receptors. The nature of binding—whether a compound acts as a competitive antagonist at an orthosteric site or as a modulator at an allosteric site—is crucial for its pharmacological profile. Virtual screening and computational models can be utilized to predict potential binding to both orthosteric and putative allosteric pockets of target proteins, such as G protein-coupled receptors (GPCRs) nih.gov. The functional activity of such compounds is then typically characterized through biochemical and functional assays nih.gov.

Radiochemistry and Development of Radiolabeled Probes for Molecular Biology

The presence of an iodine atom in the structure of this compound makes it an excellent candidate for radioiodination, a process that involves replacing the stable iodine atom with a radioactive isotope of iodine. This enables its use as a radiolabeled probe in molecular biology and nuclear medicine.

The synthesis of radioiodinated analogues of this compound, typically with Iodine-125 (125I), is a critical step in developing radioligands for in vitro binding assays and in vivo imaging studies. 125I is a gamma-emitting radionuclide with a relatively long half-life, making it suitable for laboratory-based research. The synthesis of similar radioiodinated benzamides has been successfully achieved, demonstrating the feasibility of this approach ingentaconnect.com. For example, the synthesis of [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide has been reported, which showed high affinity for sigma receptors ingentaconnect.com.

Several methodologies are available for the radioiodination of aryl iodides. A common approach involves the use of a trialkyltin precursor, such as a tributylstannyl derivative of the benzamide. This precursor undergoes an electrophilic substitution reaction with a radioiodide source, such as sodium [125I]iodide, in the presence of an oxidizing agent like chloramine-T or hydrogen peroxide. This method, known as iododestannylation, generally proceeds under mild conditions and provides high radiochemical yields and specific activity researchgate.net.

Another method is the isotopic exchange reaction, where a stable iodine atom on the molecule is exchanged with a radioactive iodine isotope at high temperatures researchgate.net. The choice of method depends on the specific substrate and the desired properties of the final radiolabeled product.

| Radioiodination Method | Precursor | Reagents | Typical Conditions |

| Iododestannylation | Tributylstannyl derivative | Na[125I], Oxidizing agent (e.g., Chloramine-T) | Mild conditions, room temperature |

| Isotopic Exchange | Iodinated compound | Na[125I] | High temperature |

The design of effective radioligands for in vitro binding studies requires careful consideration of several factors. The radioligand must exhibit high affinity and specificity for the target receptor to ensure that the binding signal is strong and not confounded by off-target interactions. The specific activity of the radiolabeled compound should be high enough to detect the target receptors, which are often present in low concentrations in biological tissues.

Furthermore, the radiochemical purity of the ligand is crucial to ensure that the observed binding is due to the intended compound and not impurities. For instance, in the characterization of a new sigma receptor radiopharmaceutical, [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, high-affinity binding to breast tumor cells was demonstrated through saturation and competition binding studies ingentaconnect.com. These studies are essential to validate the utility of a new radioligand for its intended application.

Advanced Organic Synthesis Methodologies

The synthesis of this compound and its derivatives can be achieved through various advanced organic synthesis methodologies. A common and straightforward approach involves the amidation of 3-iodobenzoic acid or its activated derivatives with cyclohexylamine (B46788).

A general procedure for the preparation of N-substituted benzamides involves the activation of the carboxylic acid, for example, with 1,1'-carbonyldiimidazole (CDI), to form an acylimidazole intermediate. This intermediate then readily reacts with the desired amine, in this case, cyclohexylamine, to form the corresponding amide researchgate.net.

General Synthesis of this compound:

Activation of 3-Iodobenzoic Acid: 3-Iodobenzoic acid is reacted with a coupling agent such as CDI or converted to its acid chloride using thionyl chloride or oxalyl chloride.

Amide Bond Formation: The activated 3-iodobenzoyl species is then reacted with cyclohexylamine in the presence of a base to neutralize the acid byproduct, yielding this compound.

Modern synthetic methods may employ various coupling reagents to facilitate the amide bond formation under mild conditions and with high yields. The choice of synthetic route can be influenced by the availability of starting materials, desired scale of the reaction, and the need to avoid sensitive functional groups in more complex analogues.

Directed Ortho Metalation (DoM) Strategies

Directed Ortho Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. nih.govharvard.edu In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium intermediate can then be trapped by a variety of electrophiles to introduce a wide range of substituents.

The N-cyclohexylamide group in this compound is a potent DMG. The lone pair of electrons on the nitrogen atom can coordinate to the lithium cation of an organolithium base, such as n-butyllithium or s-butyllithium, positioning the base for selective proton abstraction from the C-2 position of the benzene (B151609) ring. The inherent reactivity of the carbon-iodine bond means that lithium-halogen exchange is a potential competing pathway. However, under carefully controlled conditions, typically at low temperatures, DoM can be favored.

While specific literature examples for the DoM of this compound are not prevalent, the general principles of DoM using benzamides as directing groups are well-established. The following table illustrates the potential for ortho-functionalization of this compound with various electrophiles following a hypothetical DoM protocol.

Table 1: Potential Ortho-Functionalization of this compound via DoM

| Entry | Electrophile | Product |

|---|---|---|

| 1 | DMF (N,N-Dimethylformamide) | 2-Formyl-N-cyclohexyl-3-iodobenzamide |

| 2 | I₂ (Iodine) | N-cyclohexyl-2,3-diiodobenzamide |

| 3 | (CH₃)₃SiCl (Trimethylsilyl chloride) | N-cyclohexyl-3-iodo-2-(trimethylsilyl)benzamide |

Carbonylative Reactions

Palladium-catalyzed carbonylative reactions are fundamental transformations in organic synthesis for the introduction of a carbonyl group into organic molecules. Aryl iodides are excellent substrates for these reactions due to the facility with which they undergo oxidative addition to a palladium(0) complex. This compound, possessing an iodo-substituent, is a suitable candidate for such transformations.

In a typical palladium-catalyzed carbonylation, the aryl iodide reacts with carbon monoxide and a nucleophile in the presence of a palladium catalyst and a base. The choice of nucleophile determines the nature of the resulting carbonyl-containing product. For instance, using an alcohol as a nucleophile leads to the formation of an ester, while an amine yields an amide.

The following table outlines potential carbonylative transformations of this compound with different nucleophiles.

Table 2: Potential Products from Carbonylative Reactions of this compound

| Entry | Nucleophile | Catalyst System | Product |

|---|---|---|---|

| 1 | Methanol | Pd(OAc)₂, PPh₃, Et₃N | Methyl 3-(cyclohexylcarbamoyl)benzoate |

| 2 | Cyclohexylamine | PdCl₂(PPh₃)₂, DBU | N¹,N³-Dicyclohexylisophthalamide |

Precursor for Nitrogen-Containing Heterocycles

This compound can serve as a valuable precursor for the synthesis of nitrogen-containing heterocyclic compounds. The presence of the iodine atom allows for intramolecular cyclization reactions, particularly through palladium-catalyzed processes, to form fused ring systems.

One notable application is the synthesis of isoindolinone derivatives. For example, by introducing a suitable functional group on the cyclohexyl ring or by modifying the amide nitrogen, intramolecular Heck or carbonylative cyclization reactions can be envisioned. A more direct approach involves the palladium-catalyzed intramolecular cyclization of 2-iodobenzamides bearing a 2-oxoethyl group on the nitrogen atom to afford 3-acyl isoindolin-1-ones. organic-chemistry.org While this specific substitution is not present in this compound, it illustrates a powerful strategy for which the core structure is suitable after appropriate N-functionalization.

Based on established methodologies for the cyclization of halobenzamides, potential synthetic routes to nitrogen-containing heterocycles from derivatives of this compound can be proposed. nih.gov

Table 3: Proposed Synthesis of Nitrogen-Containing Heterocycles from this compound Derivatives

| Starting Material Derivative | Reaction Type | Product |

|---|---|---|

| N-(1-acetylcyclohexyl)-3-iodobenzamide | Intramolecular Heck Reaction | Spiro[cyclohexane-1,3'-isoindolin]-1'-one derivative |

| N-cyclohexyl-3-iodo-2-vinylbenzamide | Intramolecular Heck Reaction | Cyclohexyl-substituted isoindolinone |

Future Perspectives and Emerging Research Directions

Integration of N-cyclohexyl-3-iodobenzamide into Novel Synthetic Cascades

The iodinated aromatic ring of this compound is a prime substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Future research is expected to focus on integrating this compound into novel synthetic cascades, where multiple bond-forming events occur in a single pot, enhancing synthetic efficiency.

One of the most promising applications lies in the Suzuki-Miyaura coupling , which pairs organoboron compounds with organic halides. harvard.eduorganic-chemistry.orglibretexts.org The reaction of this compound with various aryl or vinyl boronic acids could generate a library of 3-aryl-N-cyclohexylbenzamides. These biaryl structures are prevalent in pharmaceuticals and material science. beilstein-journals.org

Similarly, the Heck reaction , which couples aryl halides with alkenes, presents another valuable synthetic route. wikipedia.orgorganic-chemistry.orglibretexts.org Reacting this compound with different alkenes could lead to the synthesis of substituted stilbenes and other vinylated aromatic compounds, which are of interest for their optical and electronic properties.

Furthermore, the Buchwald-Hartwig amination offers a direct method for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgyoutube.com This reaction could be employed to couple this compound with a wide range of primary and secondary amines, leading to the synthesis of diverse N,3-disubstituted benzamide (B126) derivatives. organic-chemistry.orgacsgcipr.org The development of one-pot sequential reactions, combining these coupling methods, will be a key area of future research to build molecular complexity rapidly from the this compound scaffold.

Exploration of New Catalytic Cycles and Reagent Systems

While palladium catalysis is well-established, ongoing research aims to develop more sustainable and efficient catalytic systems. Future work on this compound will likely involve the exploration of new catalytic cycles and reagent systems that offer advantages in terms of cost, toxicity, and reaction conditions.

The use of catalysts based on more abundant and less toxic metals, such as copper, nickel, or iron, is a growing trend in cross-coupling chemistry. Developing conditions where these earth-abundant metals can effectively catalyze reactions such as the Suzuki-Miyaura or Buchwald-Hartwig couplings with this compound as a substrate would represent a significant advancement in green chemistry.

Moreover, the field of photoredox catalysis, which uses light to drive chemical reactions, offers new avenues for the functionalization of aryl iodides. Future studies could explore the use of photoredox catalysts to engage this compound in novel transformations, such as C-H functionalization, trifluoromethylation, or other radical-mediated processes. These methods often proceed under mild conditions and can provide access to chemical space that is not readily accessible through traditional thermal catalysis.

Advanced Chemical Biology Applications for Molecular Target Characterization

Chemical probes are small molecules that are used to study and manipulate biological systems. The this compound scaffold, with its potential for diversification through the cross-coupling reactions mentioned above, is an attractive starting point for the development of new chemical probes.

By attaching reporter groups, such as fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels, to the 3-position of the benzamide ring (via displacement of the iodine), researchers can create powerful tools for molecular target characterization. For instance, a fluorescently labeled derivative of a biologically active this compound analogue could be used to visualize its subcellular localization and interaction with its protein target in living cells.

Furthermore, the development of libraries of compounds based on the this compound scaffold for high-throughput screening is a promising strategy for the discovery of new drug candidates. The modular nature of the synthesis, allowing for variation at the 3-position of the benzamide ring, enables the systematic exploration of structure-activity relationships. Recent studies on related cyclohexyl-containing amide structures have shown their potential as inhibitors of signaling pathways involved in metabolic diseases, suggesting that derivatives of this compound could also have interesting biological activities. nih.gov

Sustainable Synthesis and Green Chemistry Approaches for Iodobenzamide Scaffolds

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. yale.eduepa.govcompoundchem.com Future research on the synthesis of this compound and its derivatives will undoubtedly focus on the implementation of more sustainable and environmentally friendly methods. rjpn.orgresearchgate.net

Key areas of focus will include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. epa.gov

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids.

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. yale.educompoundchem.com

Catalysis: Favoring the use of catalytic reagents over stoichiometric ones to minimize waste. epa.govcompoundchem.com Biocatalysis, using enzymes to perform chemical transformations, is a particularly promising green approach.

For the synthesis of the amide bond in this compound, traditional methods often rely on coupling reagents that generate significant amounts of waste. Future research will likely explore catalytic methods for direct amidation, or the use of enzymatic processes to form the amide bond under mild conditions.

The table below summarizes the potential future research directions and their alignment with green chemistry principles.

| Research Direction | Key Methodologies | Green Chemistry Principles Addressed |

| Novel Synthetic Cascades | Suzuki-Miyaura Coupling, Heck Reaction, Buchwald-Hartwig Amination | Atom Economy, Catalysis, Reduce Derivatives |

| New Catalytic Systems | Earth-Abundant Metal Catalysis, Photoredox Catalysis, Recyclable Catalysts | Less Hazardous Chemical Synthesis, Catalysis, Design for Energy Efficiency |

| Chemical Biology Applications | Synthesis of Chemical Probes, High-Throughput Screening | Designing Safer Chemicals |

| Sustainable Synthesis | Biocatalysis, Use of Green Solvents, Energy Efficient Reactions | Prevention, Safer Solvents and Auxiliaries, Use of Renewable Feedstocks |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-cyclohexyl-3-iodobenzamide, and how can reaction efficiency be improved?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling. A representative procedure involves reacting 3-iodobenzoic acid with cyclohexylamine using 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent in dry dichloromethane under nitrogen. Triethylamine is added to neutralize HCl byproducts. Post-reaction purification via silica gel column chromatography (e.g., DCM/MeOH gradient) yields the product. To improve efficiency, optimize molar ratios (e.g., 1:1.2 for acid:amine), use high-purity reagents, and consider microwave-assisted synthesis to reduce reaction time .

Q. How can the molecular structure of this compound be rigorously characterized?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Analyze , , and -NMR (if applicable) to confirm functional groups and substitution patterns. For example, δ() signals for methyl or cyclohexyl protons should align with steric environments .

- X-ray Crystallography : Resolve crystal structures to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). Compare with analogous compounds like N-cyclohexyl-3-fluorobenzamide for structural trends .

Q. What analytical methods are recommended for assessing the purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30). Monitor retention times against a reference standard.

- TLC : Employ silica plates with ethyl acetate/hexane (1:3) and visualize under UV or iodine vapor.

- Elemental Analysis : Verify C, H, N, and I percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can reaction mechanisms for iodobenzamide derivatives be elucidated, particularly regarding regioselectivity?

- Methodological Answer :

- Kinetic Studies : Monitor reaction intermediates via time-resolved NMR or quenching experiments.

- Isotopic Labeling : Use -labeled reagents to track oxygen transfer in hydrolysis or coupling steps.

- Computational Modeling : Apply density functional theory (DFT) to model transition states and compare energy barriers for competing pathways. Reference crystallographic data (e.g., bond angles in ) to validate computational results .

Q. What computational approaches are suitable for predicting the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use software like Gaussian or ORCA to compute HOMO-LUMO gaps, electrostatic potentials, and partial charges. Validate against experimental UV-Vis spectra.

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar solvents (e.g., DMSO) to predict solubility and aggregation behavior.

- Docking Studies : Investigate potential biological interactions by docking the compound into protein active sites (e.g., kinase domains) using AutoDock Vina .

Q. How should researchers address contradictions in experimental data, such as discrepancies in melting points or spectroscopic results?

- Methodological Answer :

- Cross-Validation : Replicate experiments using independent methods (e.g., DSC for melting points vs. capillary methods).

- Impurity Profiling : Use LC-MS to identify trace byproducts affecting physical properties.

- Literature Benchmarking : Compare results with structurally similar compounds (e.g., N-cyclohexyl-3-chlorobenzamide in ) to identify systemic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.